
6-Bromo-2-(methylthio)quinazolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(methylthio)quinazolin-7-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-chloroquinazoline with sodium methylthiolate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production methods for 6-Bromo-2-(methylthio)quinazolin-7-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(methylthio)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylthiolate, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(methylthio)quinazolin-7-ol.
Substitution: Formation of various substituted quinazoline derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 6-Bromo-2-(methylthio)quinazolin-7-ol has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to modulate biological pathways involved in cell proliferation and apoptosis .
Medicine
In medicine, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products .
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(methylthio)quinazolin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-(methylthio)quinazolin-7-ol
- 6-Fluoro-2-(methylthio)quinazolin-7-ol
- 6-Iodo-2-(methylthio)quinazolin-7-ol
Uniqueness
Compared to similar compounds, 6-Bromo-2-(methylthio)quinazolin-7-ol exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for further functionalization. Additionally, the combination of the bromine and methylthio groups contributes to its potent biological activities, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H7BrN2OS |
|---|---|
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
6-bromo-2-methylsulfanylquinazolin-7-ol |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-4-5-2-6(10)8(13)3-7(5)12-9/h2-4,13H,1H3 |
Clave InChI |
PNLIHYHAVMCQRB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC(=C(C=C2C=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
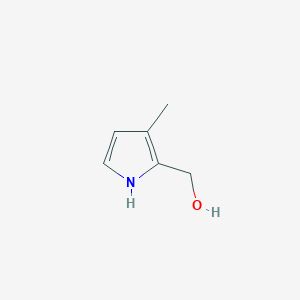

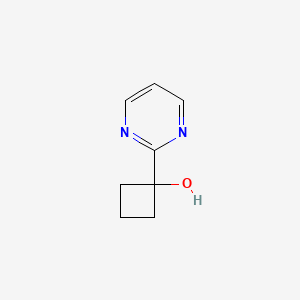

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
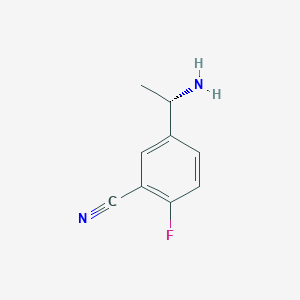
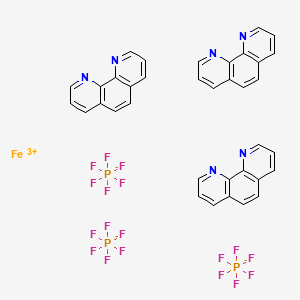
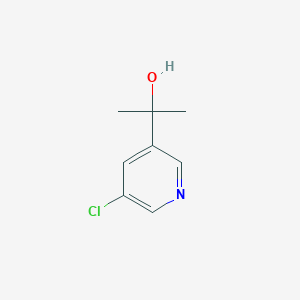
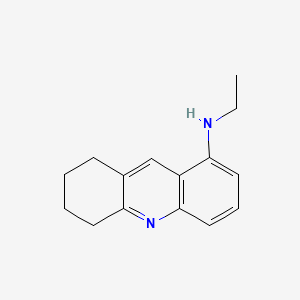
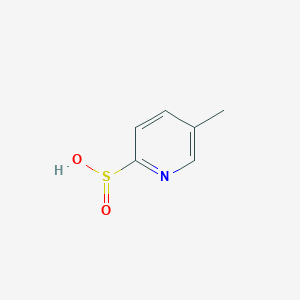
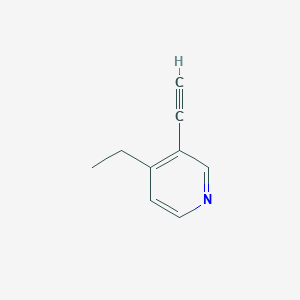
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
